3-fluoro-2-(trifluoromethyl)pyridin-4-amine hydrochloride
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Overview
Description
3-Fluoro-2-(trifluoromethyl)pyridin-4-amine hydrochloride is a fluorinated pyridine derivative. This compound is characterized by the presence of both a fluoro and a trifluoromethyl group attached to a pyridine ring, along with an amine group. The hydrochloride salt form enhances its solubility and stability, making it useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures around 20°C.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes halogenation, amination, and subsequent purification steps to obtain the desired hydrochloride salt. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(trifluoromethyl)pyridin-4-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Sodium hydride, potassium carbonate, DMF, temperatures around 20-50°C.
Oxidation: Oxidizing agents like potassium permanganate, temperatures around 0-25°C.
Reduction: Reducing agents like lithium aluminum hydride, temperatures around 0-25°C.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and other fluorinated derivatives.
Scientific Research Applications
3-Fluoro-2-(trifluoromethyl)pyridin-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Industry: Utilized in the production of agrochemicals, electronic materials, and catalysts.
Mechanism of Action
The mechanism of action of 3-fluoro-2-(trifluoromethyl)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes and receptors. For example, it can act as an inhibitor of specific kinases by binding to their active sites, thereby modulating signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar structure but lacks the fluoro group at the 3-position.
2-Fluoro-4-(trifluoromethyl)pyridine: Similar structure but the positions of the fluoro and trifluoromethyl groups are different.
2,3,4-Trifluoropyridine: Contains three fluorine atoms but lacks the amine group.
Uniqueness
3-Fluoro-2-(trifluoromethyl)pyridin-4-amine hydrochloride is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
1803125-61-2 |
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Molecular Formula |
C6H5ClF4N2 |
Molecular Weight |
216.56 g/mol |
IUPAC Name |
3-fluoro-2-(trifluoromethyl)pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C6H4F4N2.ClH/c7-4-3(11)1-2-12-5(4)6(8,9)10;/h1-2H,(H2,11,12);1H |
InChI Key |
OGPWLMPWCSPHQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)F)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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